molecular formula C8H6FNO3 B2462777 3-Aminocarbonyl-5-fluorobenzoic acid CAS No. 1055971-66-8

3-Aminocarbonyl-5-fluorobenzoic acid

Cat. No.: B2462777
CAS No.: 1055971-66-8
M. Wt: 183.138
InChI Key: FHMYTLGYVIKGSU-UHFFFAOYSA-N
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Description

3-Aminocarbonyl-5-fluorobenzoic acid: is an organic compound with the molecular formula C8H6FNO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 are replaced by an aminocarbonyl group and a fluorine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocarbonyl-5-fluorobenzoic acid typically involves the introduction of the aminocarbonyl and fluorine groups onto a benzoic acid scaffold. One common method involves the nitration of 3-fluorobenzoic acid, followed by reduction to introduce the amino group. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize microfluidic reactors and separation technologies to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 3-Aminocarbonyl-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Nitro- or nitroso-derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or functionalized benzoic acid derivatives.

Comparison with Similar Compounds

  • 2-Amino-5-fluorobenzoic acid
  • 4-Amino-3-fluorobenzoic acid
  • 3-Amino-4-fluorobenzoic acid

Comparison: Compared to these similar compounds, 3-Aminocarbonyl-5-fluorobenzoic acid is unique due to the specific positioning of the aminocarbonyl and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development .

Properties

IUPAC Name

3-carbamoyl-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMYTLGYVIKGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055971-66-8
Record name 3-carbamoyl-5-fluorobenzoic acid
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